1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopropyl group, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Butanoyl Group: The butanoyl group is introduced via acylation reactions, often using butanoyl chloride in the presence of a base such as pyridine.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, typically involving the use of diazomethane or similar reagents.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of appropriate precursors, often using urea derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactions and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione: shares similarities with other piperidine and imidazolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(1-butanoylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-2-3-13(19)16-8-6-11(7-9-16)17-10-14(20)18(15(17)21)12-4-5-12/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGYSZQRPLWWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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